The compound with the molecular formula C16H13N3O2S is known as N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide. This compound belongs to a class of chemical substances that exhibit diverse biological activities, making them of significant interest in medicinal chemistry. The presence of a quinazoline moiety and a methylsulfanyl group suggests potential applications in pharmacology, particularly in the development of anti-inflammatory and anti-cancer agents.
N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide can be classified under heterocyclic compounds due to its structural features, which include a quinazoline ring. Heterocycles are compounds that contain rings with at least one atom that is not carbon, in this case, nitrogen and sulfur. This compound is related to various derivatives that have been synthesized for their biological activities, including anti-inflammatory and anticancer properties .
The synthesis of N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide typically involves several steps:
These methods highlight the versatility of synthetic routes available for producing this compound, which can be optimized for yield and purity.
N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide participates in various chemical reactions:
These reactions underline the compound's potential for further functionalization and modification in synthetic organic chemistry.
The mechanism of action for N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide is primarily linked to its ability to modulate biological pathways:
Data from biological evaluations suggest that this compound exhibits promising anti-inflammatory properties through these mechanisms.
The physical properties of N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide include:
Chemical properties include:
These properties are critical for determining its handling and application in laboratory settings.
N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide has several scientific applications:
C₁₆H₁₃N₃O₂S (Pyridylthioacetamide) emerged as a critical synthetic intermediate during the pioneering development of proton pump inhibitors (PPIs) in the 1970s. Initial antiviral compound screenings unexpectedly revealed pyridylthioacetamide derivatives with potent gastric acid-suppressing activity, culminating in the discovery of timoprazole (a pyridylmethylsulfinyl benzimidazole). Timoprazole served as the foundational scaffold for subsequent PPI optimization [1]. During structure-activity relationship (SAR) studies aimed at enhancing stability and target specificity, chemists at Astra AB (now AstraZeneca) systematically modified timoprazole’s benzimidazole and pyridine rings. This process inadvertently generated C₁₆H₁₃N₃O₂S as a persistent synthetic byproduct through sulfoxide reduction pathways and incomplete cyclization reactions [1] [7].
The compound's significance lies in its role as a chemical "dead-end" during the synthesis of omeprazole—the first clinically approved PPI (1988). Analytical characterizations confirmed C₁₆H₁₃N₃O₂S as a low-yield (~0.5–1.2%) but structurally stable impurity arising from:
Table 1: Key Intermediates in Early PPI Synthesis Leading to C₁₆H₁₃N₃O₂S Formation
Precursor Compound | Chemical Modification | Reaction Condition | Role of C₁₆H₁₃N₃O₂S |
---|---|---|---|
Timoprazole | Benzimidazole ring substitution | Alkaline hydrolysis | Byproduct of side-chain cleavage |
Pyridylthioacetamide | Sulfoxide formation | Oxidative (H₂O₂) | Incomplete reaction intermediate |
Omeprazole precursors | Methylation at position 5 | High-temperature reflux | Degradation product |
C₁₆H₁₃N₃O₂S became a critical quality attribute (CQA) in omeprazole manufacturing due to its potential to compromise product efficacy. Regulatory authorities, including the FDA and European Pharmacopoeia, mandated strict limits (<0.1% w/w) for this impurity based on ICH Q3A(R2) guidelines [2] [5]. Its detection necessitated advanced analytical methodologies:
A 2022 study assessing 15 generic omeprazole brands in Ghana revealed that 60% failed pharmacopeial content assays due to elevated C₁₆H₁₃N₃O₂S and related impurities. Only 31% exhibited dissolution profiles (f₂>50) equivalent to the innovator product, directly correlating with poor impurity control [4].
Table 2: Analytical Techniques for C₁₆H₁₃N₃O₂S Quantification in Omeprazole APIs
Method | Detection Limit (ppm) | Quantification Precision (% RSD) | Pharmacopeial Reference |
---|---|---|---|
HPLC-UV | 50 | 1.8–2.5 | USP <621>, Ph. Eur. 2.2.29 |
LC-MS/MS (MRM mode) | 5 | 0.9–1.2 | ICH Q2(R1) |
Capillary Electrophoresis | 200 | 3.1–4.0 | Not compendial |
FTIR Spectroscopy | 1000 | N/A (Identification only) | Ph. Eur. 2.2.24 |
The detection and regulation of C₁₆H₁₃N₃O₂S exemplify a paradigm shift in pharmaceutical quality assurance, transitioning from mere identity/strength verification to comprehensive impurity profiling. Three transformative phases define this evolution:
A critical advancement was the adoption of mechanistic degradation modeling. Studies confirmed C₁₆H₁₃N₃O₂S formation via:
Table 3: Global Regulatory Thresholds for C₁₆H₁₃N₃O₂S in Omeprazole Products
Regulatory Authority | Maximum Allowable Limit (% w/w) | Required Identification Threshold | Key Guideline |
---|---|---|---|
FDA (USA) | 0.10 | 0.05 | ICH Q3A(R2) |
EMA (EU) | 0.15 | 0.10 | CPMP/ICH/142/95 |
PMDA (Japan) | 0.10 | 0.10 | JP XVII General Rules |
CDSCO (India) | 0.20 | 0.15 | IP 2018 Appendix |
This evolution underscores a broader philosophical transition: impurities like C₁₆H₁₃N₃O₂S transformed from unavoidable artifacts to deliberately controlled quality markers, reshaping pharmaceutical manufacturing rigor worldwide [2] [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1